(2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one
Description
(2E)-1-[4-(Difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents. The A-ring (4-methylphenyl) and B-ring [4-(difluoromethoxy)phenyl] are connected via a conjugated enone system, which is critical for its electronic properties and biological interactions. This compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone preparation .
Properties
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O2/c1-12-2-4-13(5-3-12)6-11-16(20)14-7-9-15(10-8-14)21-17(18)19/h2-11,17H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSVYBZLUWFXCV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(difluoromethoxy)benzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Anticancer Activity
Chalcones have been widely studied for their potential anticancer properties. Research indicates that (2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and the inhibition of cell proliferation factors .
Antimicrobial Properties
Recent studies have demonstrated that this chalcone derivative possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Case Study : In vitro tests revealed significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Plant Growth Regulation
Chalcones are known to influence plant growth and development. The compound may act as a growth regulator, promoting or inhibiting specific growth pathways.
- Research Findings : Experiments have shown that this compound can enhance root growth and biomass in certain plant species, indicating its potential use in agriculture as a biostimulant .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Difluoromethoxy Group | Enhances lipophilicity and bioavailability |
| Methyl Group on Aromatic Ring | Increases potency against cancer cells |
| Overall Planarity | Affects interaction with biological targets |
Mechanism of Action
The mechanism of action of (2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Interacting with DNA: Causing disruption of DNA replication and transcription in cancer cells.
Modulating signaling pathways: Affecting pathways like NF-κB and MAPK, which are involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on MAO-B Inhibition: The target compound and IM4 share identical MAO-B IC₅₀ values (0.32 μM), suggesting that electron-withdrawing groups (difluoromethoxy in the target, imidazole in IM4) on the B-ring enhance MAO-B affinity. This aligns with SAR studies indicating that electronegative substituents improve inhibitory potency . In contrast, the dimethylamino analogue (electron-donating group) lacks reported MAO-B activity, supporting the necessity of electron-withdrawing moieties .
COX-2 Selectivity :
- The methylsulfonyl-substituted analogue (Structure A) is a potent COX-2 inhibitor, while the target compound’s difluoromethoxy group may reduce COX-2 affinity due to smaller size and lower polarity compared to methylsulfonyl .
Antifungal and Antitubercular Activities :
- Imidazole-containing chalcones (e.g., IM4) show strong antifungal activity against Aspergillus fumigatus due to the imidazole pharmacophore , whereas the target compound’s difluoromethoxy group may prioritize MAO-B inhibition over antifungal effects.
- LabMol-95, with a nitrothiophene group, exhibits antitubercular activity, highlighting the role of heterocyclic substituents in targeting bacterial enzymes .
Electronic and Steric Comparisons
Table 2: Electronic Properties of Substituents
| Substituent | Electronic Effect | LogP (Predicted) | Impact on Activity |
|---|---|---|---|
| -OCF₂H (Difluoromethoxy) | Strongly electron-withdrawing | 2.1 | Enhances MAO-B inhibition via polar interactions |
| -SO₂CH₃ (Methylsulfonyl) | Electron-withdrawing | 1.8 | Favors COX-2 inhibition via H-bonding |
| -N(CH₃)₂ (Dimethylamino) | Electron-donating | 2.5 | Reduces MAO-B affinity; potential CNS penetration |
| -Imidazole | Electron-withdrawing (aromatic) | 1.9 | Broad-spectrum activity (MAO-B, antifungal) |
Key Insights:
- The difluoromethoxy group balances lipophilicity (LogP ~2.1) and polarity, making the target compound suitable for central nervous system (CNS) targets like MAO-B .
- Methylsulfonyl and imidazole groups increase water solubility but may limit blood-brain barrier penetration compared to difluoromethoxy .
Biological Activity
Overview
The compound (2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C17H16F2O2
- Molecular Weight : 300.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It may modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating immune response and inflammation.
- Antioxidant Activity : The presence of the difluoromethoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25.9 µM |
| Methicillin-resistant S. aureus (MRSA) | 12.9 µM |
| Escherichia coli | 30 µM |
These findings suggest that the compound not only inhibits growth but may also possess bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) values being equal to MIC values .
Anti-inflammatory Potential
In addition to its antimicrobial effects, this chalcone derivative has demonstrated anti-inflammatory activity. In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The IC50 value for this inhibition was found to be approximately 20 µM, indicating a moderate potency compared to other known anti-inflammatory agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For instance:
| Cancer Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 12 µM |
| A549 (lung cancer) | 18 µM |
These results indicate that the compound may serve as a potential lead for developing new anticancer therapies .
Case Studies
Several studies have explored the biological activity of similar chalcone derivatives, providing context for understanding the effects of this compound:
- Study on Chalcone Derivatives : A comprehensive evaluation of various chalcone derivatives revealed that modifications at the phenolic ring significantly influenced their biological activities, including antimicrobial and anticancer effects. The presence of electron-withdrawing groups like difluoromethoxy was linked to enhanced potency against resistant bacterial strains .
- Antioxidant Studies : Research focusing on the antioxidant capacity of chalcones indicated that those with additional fluorine substituents exhibited superior radical-scavenging abilities compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
